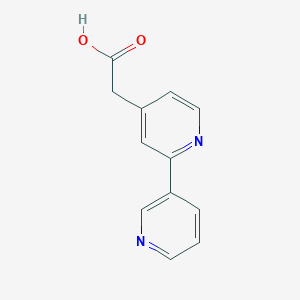
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid is an organic compound that features a unique structure with two pyridine rings connected via an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Coupling Reaction: The two pyridine rings are coupled using a suitable coupling agent under controlled conditions.
Acetic Acid Introduction: The acetic acid moiety is introduced through a reaction involving acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the pyridine rings or the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pyridin-3-yl)acetic acid
- 2-(Pyridin-4-yl)acetic acid
- 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
Uniqueness
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid is unique due to its dual pyridine structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-(2-pyridin-3-ylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7H2,(H,15,16) |
InChI-Schlüssel |
YJTHVVVBKCYOEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)




![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)


![5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde](/img/structure/B13153576.png)



![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
